Product packaging for Acetic acid;dodeca-2,6,10-trien-1-ol(Cat. No.:CAS No. 33564-29-3)

Acetic acid;dodeca-2,6,10-trien-1-ol

Cat. No.: B14680005
CAS No.: 33564-29-3
M. Wt: 240.34 g/mol
InChI Key: BAXMUKRKSAOCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;dodeca-2,6,10-trien-1-ol is a chemical compound of significant interest in scientific research, particularly in the fields of organic chemistry and entomology. Researchers value this substance for its role as a starting material or intermediate in synthetic pathways. The compound is closely related to farnesyl acetate (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol acetate), a sesquiterpene known for its notable biological activity . Studies have shown that farnesyl acetate exhibits significant toxicity against insect larvae, such as the red palm weevil, with a reported LD50 of 7867 ppm, indicating its potential as a subject of investigation for developing novel pest management agents . Furthermore, the structural components of this compound, including the dodecatrienol moiety, are associated with floral and green odor profiles, making it a point of interest for research into fragrance chemistry and the development of new aroma chemicals . The acetic acid component is a fundamental industrial chemical and reagent . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O3 B14680005 Acetic acid;dodeca-2,6,10-trien-1-ol CAS No. 33564-29-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

33564-29-3

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

acetic acid;dodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C12H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3;1H3,(H,3,4)

InChI Key

BAXMUKRKSAOCSA-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CCCC=CCO.CC(=O)O

Origin of Product

United States

Biosynthetic Pathways and Regulation of Farnesyl Acetate

Isoprenoid Precursor Metabolism Leading to Farnesyl Diphosphate (B83284)

The biosynthesis of all isoprenoids, including farnesyl acetate (B1210297), begins with the synthesis of two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov Organisms utilize two primary pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov In yeast and fungi, the MVA pathway is the primary route. researchgate.net

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netresearchgate.net This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a critical regulatory step in the pathway. biotechresources.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. caymanchem.com An IPP isomerase then catalyzes the conversion of a portion of the IPP into DMAPP. nih.govresearchgate.net

With both C5 precursors available, the isoprenoid chain is elongated through sequential condensation reactions. A farnesyl diphosphate synthase (FPPS), encoded by genes like ERG20 in yeast, catalyzes two consecutive condensations. researchgate.netresearchgate.net First, it joins one molecule of DMAPP with one molecule of IPP to create the ten-carbon (C10) intermediate, geranyl diphosphate (GPP). researchgate.netwikipedia.org Next, the same enzyme adds another molecule of IPP to GPP, forming the fifteen-carbon (C15) farnesyl diphosphate (FPP). researchgate.netresearchgate.netwikipedia.org FPP is a crucial branch-point intermediate, serving as the direct precursor for a wide array of compounds, including sterols, dolichols, and sesquiterpenes like farnesol (B120207). nih.govresearchgate.net

Pathway Stage Key Substrate(s) Key Product(s) Key Enzyme(s)
Initial StepsAcetyl-CoAHMG-CoA, MevalonateAcetoacetyl-CoA thiolase, HMG-CoA synthase, HMG-CoA reductase
C5 Precursor FormationMevalonateIsopentenyl Diphosphate (IPP)Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase
IsomerizationIsopentenyl Diphosphate (IPP)Dimethylallyl Diphosphate (DMAPP)IPP isomerase
Chain ElongationDMAPP, IPPGeranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP)Farnesyl Diphosphate Synthase (FPPS)

Enzymatic Synthesis of Farnesol from Farnesyl Diphosphate

The conversion of farnesyl diphosphate (FPP) to farnesol is a critical dephosphorylation step. This reaction is catalyzed by various phosphatases that remove the diphosphate group from the FPP molecule, yielding the acyclic sesquiterpene alcohol, farnesol. nih.govnih.gov In some organisms, this conversion can also be a product of terpene synthase activity.

Terpene synthases (TPSs) are a diverse class of enzymes that act as metabolic gatekeepers, channeling prenyl diphosphate precursors like FPP into the vast array of terpenoid structures found in nature. uniprot.org While many TPSs catalyze complex cyclization and rearrangement reactions, some can also produce acyclic alcohols. For instance, a terpene synthase isolated from maize (Zea mays), designated tps1, has been shown to convert FPP into three acyclic sesquiterpenes: (E)-β-farnesene, (3R)-(E)-nerolidol, and (E,E)-farnesol. biotechresources.com These enzymes typically utilize a carbocation-driven reaction mechanism to generate a multitude of products from a single substrate, highlighting their role in generating chemical diversity. uniprot.org The formation of farnesol by these enzymes represents a key step in diverting carbon flux from the central isoprenoid pathway toward the specific biosynthesis of farnesol-derived compounds.

Acetylation Mechanisms: Conversion of Farnesol to Farnesyl Acetate

The final step in the biosynthesis of farnesyl acetate is the esterification of farnesol. This reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of farnesol. nih.gov This acetylation converts the alcohol into its corresponding acetate ester, altering its chemical properties such as volatility and aroma.

This conversion is enzymatically catalyzed by alcohol acetyltransferases (AATases), a subgroup of the BAHD acyltransferase superfamily. nih.gov These enzymes play a crucial role in the formation of volatile esters in many organisms, contributing significantly to the flavor and aroma profiles of fruits and fermented beverages. In yeast, the Atf1 protein is a well-characterized AATase responsible for synthesizing acetate esters like ethyl acetate and isoamyl acetate from their corresponding alcohols and acetyl-CoA. uniprot.org The activity of these enzymes is promiscuous with respect to the alcohol substrate, allowing them to act on a variety of alcohols, including farnesol. For example, the heterologous expression of an alcohol acetyltransferase (ATF1) in engineered Escherichia coli successfully enabled the esterification of farnesol to produce farnesyl acetate. In some fungi, such as Trichoderma arundinaceum, a tri3-encoded acetyltransferase is involved in the acetylation of trichothecene (B1219388) intermediates, which are also sesquiterpenoid compounds derived from FPP. mdpi.com

Enzyme Organism/System Substrates Product Reference
Alcohol Acetyltransferase (ATF1)Engineered E. coliFarnesol, Acetyl-CoAFarnesyl Acetate researchgate.net (from first search)
Atf1pSaccharomyces cerevisiaeVarious alcohols, Acetyl-CoAVarious Acetate Esters uniprot.org
Tri3 AcetyltransferaseTrichoderma arundinaceumTrichothecene intermediatesAcetylated trichothecenes mdpi.com
SfAtf(A)2p, SfAtf(B)2p, SfAtf(B)6pSaccharomycopsis fibuligera KJJ81Higher alcohols (e.g., isoamyl alcohol, phenethyl alcohol), Acetyl-CoAIsoamyl acetate, Phenethyl acetate nih.gov

Microbial Biosynthesis and Engineered Production Systems

The biosynthetic pathway for farnesyl acetate can be reconstituted in microbial hosts, turning them into cellular factories for its production. Metabolic engineering strategies in organisms like Escherichia coli and yeast have been successfully employed to produce various isoprenoids. This typically involves overexpressing genes of the MVA pathway to increase the supply of the FPP precursor, downregulating competing pathways (such as sterol synthesis which also uses FPP), and introducing the specific enzymes required for the final steps. In one study, an engineered E. coli strain was constructed to accumulate farnesol, and the subsequent overexpression of an alcohol acetyltransferase (ATF1) led to the production of farnesyl acetate directly from glucose. researchgate.net

Saccharomycopsis fibuligera, an amylolytic yeast often found in traditional fermentation starters, is known for producing a variety of flavor and aroma compounds, including esters. nih.govresearchgate.net Research on the specific strain S. fibuligera KJJ81, isolated from Korean Nuruk, has led to the identification of the genetic machinery for ester synthesis. nih.gov

In a systematic study of this strain, researchers identified 12 orthologues of the ATF gene (designated SfATFs), which encodes for alcohol acetyltransferases (AATases). nih.gov These enzymes are responsible for the formation of volatile acetate esters from higher alcohols. nih.gov While the direct synthesis of farnesyl acetate was not the primary focus of the study, the identification of multiple functional AATase genes confirms that S. fibuligera KJJ81 possesses the necessary enzymatic capability to catalyze the acetylation of alcohols. nih.govresearchgate.net The expression of several of these identified genes—specifically SfAtf(A)2p, SfAtf(B)2p, and SfAtf(B)6p—in Saccharomyces cerevisiae resulted in high-level production of isoamyl acetate and phenethyl acetate, demonstrating their function. nih.gov This finding strongly suggests that if farnesol is available as a substrate within the cell, these native acetyltransferases could convert it to farnesyl acetate, indicating a complete biosynthetic pathway exists within this yeast.

Synthetic Biology Approaches for Enhanced Production (e.g., Engineered Escherichia coli)

Escherichia coli is a widely used microbial host for the production of various biochemicals, including terpenoids, due to its well-characterized genetics and rapid growth. nih.gov However, native E. coli does not naturally produce farnesyl acetate. Therefore, synthetic biology and metabolic engineering strategies are employed to establish a heterologous production pathway.

A common approach involves introducing the MVA pathway from an organism like Saccharomyces cerevisiae into E. coli to boost the supply of the precursors IPP and DMAPP. nih.gov This involves the expression of a series of genes encoding the enzymes of the MVA pathway. To further increase the production of FPP, the native E. coli FPP synthase gene (ispA) can be overexpressed. researchgate.net

Once a high flux towards FPP is achieved, the final enzymatic steps for farnesyl acetate production are introduced. This typically involves the expression of a phosphatase to convert FPP to farnesol, followed by the expression of an alcohol acetyltransferase (AAT) to convert farnesol to farnesyl acetate. nih.govmdpi.com The choice of the AAT enzyme can be critical for achieving high conversion efficiency. For example, the ATF1 gene from S. cerevisiae, which encodes a robust AAT, has been successfully used for this purpose. nih.gov

To optimize production, further metabolic engineering strategies are often necessary. These can include down-regulating competing pathways that drain the precursor pool, such as the biosynthesis of other isoprenoids or fatty acids. Additionally, optimizing fermentation conditions, such as media composition and temperature, is crucial for maximizing yields.

Below is an interactive data table summarizing key genes and their functions in engineered E. coli for farnesyl acetate production.

GeneEnzymeFunction in Farnesyl Acetate Biosynthesis
atoBAcetyl-CoA C-acetyltransferaseInitiates the MVA pathway by condensing two molecules of acetyl-CoA.
HMGSHMG-CoA synthaseCondenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA.
tHMG1Truncated HMG-CoA reductaseA key regulatory enzyme that reduces HMG-CoA to mevalonate.
ERG12Mevalonate kinasePhosphorylates mevalonate.
ERG8Phosphomevalonate kinaseFurther phosphorylates mevalonate-5-phosphate.
MVD1Mevalonate pyrophosphate decarboxylaseConverts mevalonate pyrophosphate to IPP.
idiIPP isomeraseInterconverts IPP and DMAPP.
ispAFarnesyl pyrophosphate synthaseSynthesizes FPP from GPP and IPP. researchgate.net
ATF1Alcohol acetyltransferaseCatalyzes the final step of converting farnesol to farnesyl acetate. nih.gov

Metabolic Fate and Degradation Pathways of Farnesyl Acetate

The metabolic fate of farnesyl acetate in organisms is an important aspect of its biological activity and turnover. As an ester, the initial step in its degradation is typically hydrolysis, catalyzed by esterase enzymes. This reaction cleaves the ester bond, yielding farnesol and acetic acid.

The liberated farnesol can then enter several metabolic pathways. It can be re-phosphorylated to FPP by farnesol kinase, allowing it to re-enter the isoprenoid biosynthetic pool. Alternatively, farnesol can be catabolized through oxidation. The first step is the oxidation of farnesol to farnesal, a reaction catalyzed by alcohol dehydrogenases. nih.gov Farnesal is then further oxidized to farnesoic acid by aldehyde dehydrogenases. nih.gov

Farnesoic acid can undergo further metabolism, including β-oxidation, similar to the degradation of fatty acids. This process would progressively shorten the carbon chain, ultimately leading to metabolites that can enter central metabolic pathways.

In insects, farnesyl acetate and its metabolites can have significant physiological roles. For instance, farnesoic acid is a precursor in the biosynthesis of juvenile hormone III, a crucial hormone that regulates metamorphosis and reproduction. nih.gov The degradation of farnesyl acetate can also serve as a mechanism to terminate its signaling function, particularly in the context of pheromonal communication, where rapid signal inactivation is necessary.

The specific enzymes and the prominence of different degradation pathways can vary between species and even between different tissues within an organism. Research into these pathways often involves using labeled farnesyl acetate to trace its conversion into various downstream products.

Chemical Synthesis Methodologies and Analog Design

Total Synthesis Strategies for Farnesyl Acetate (B1210297) and its Stereoisomers

The total synthesis of farnesyl acetate typically involves the synthesis of its precursor, farnesol (B120207), followed by an esterification reaction. The primary challenge in farnesol synthesis lies in the stereocontrolled construction of the trisubstituted double bonds at the C2 and C6 positions. Various synthetic strategies have been developed to achieve high levels of regio- and enantioselectivity.

Regioselectivity in the synthesis of farnesol isomers is crucial for obtaining the desired geometric configuration of the double bonds. Classic and modified olefination reactions are prominent among the strategies employed.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method that generally favors the formation of (E)-alkenes. For instance, the reaction of nerylacetone (B1225463) or geranylacetone (B162166) with triethyl phosphonoacetate can be used to construct the C2 double bond with high (E)-selectivity. Subsequent reduction of the resulting ester yields the corresponding farnesol isomer. acs.org

Modified Wittig reactions provide another powerful tool for controlling olefin stereochemistry. A variation on the use of β-oxido ylides has been shown to favor the synthesis of (2Z)-stereoisomers of farnesol. nih.gov In contrast, the classical HWE condensation approach typically yields the (2E)-isomers. nih.gov By selecting the appropriate ketone precursor (geranylacetone or nerylacetone) and the specific Wittig-type protocol, chemists can selectively synthesize all four possible olefin stereoisomers of farnesol. acs.orgresearchgate.net

The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination , are also key methods for the stereoselective synthesis of alkenes, particularly (E)-isomers. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com These reactions involve the coupling of a phenyl sulfone with an aldehyde or ketone. The high (E)-selectivity is a result of the thermodynamic stability of the radical intermediates in the classical procedure or the kinetically controlled diastereoselective addition in the Kocienski modification. organic-chemistry.orgnih.gov

A unified synthetic route has been developed that allows access to various geometric isomers from a common β-ketoester intermediate. The key step is the stereochemical control of the triflation of the β-ketoester, which then allows for the introduction of the terminal isoprene (B109036) unit with defined geometry. acs.org

Synthetic Method Key Reagents/Intermediates Primary Stereochemical Outcome Starting Material Example
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate(2E)-alkeneGeranylacetone / Nerylacetone
Modified Wittig Reactionβ-oxido ylides(2Z)-alkeneGeranylacetone / Nerylacetone
Julia-Kocienski OlefinationPhenyl sulfones (e.g., PT or BT sulfones)(E)-alkeneAldehydes/Ketones
β-Ketoester Triflationβ-ketoester, triflating agentControlled (E/Z) isomersβ-ketoester

While farnesol itself is achiral, enantioselective protocols are critical for the synthesis of chiral analogs or for steps involving chiral intermediates. The Sharpless Asymmetric Epoxidation is a cornerstone of enantioselective synthesis. wikipedia.orgorganic-chemistry.org This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols, such as farnesol and its derivatives. researchgate.net

The Sharpless epoxidation utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide. The choice of the (+)- or (-)-DET ligand dictates the stereochemical outcome of the epoxidation, allowing for the synthesis of specific enantiomers of epoxy alcohols. researchgate.net These chiral epoxides are versatile intermediates that can be converted into a wide range of other functional groups with retention of stereochemistry. For example, a peptide-catalyzed epoxidation of farnesol has been shown to achieve high regioselectivity for the 2,3-position with high enantioselectivity (86% ee), comparable to results from the Sharpless catalyst. researchgate.net

Kinetic resolution is another strategy that can be employed. For instance, the Sharpless epoxidation can be used to resolve a racemic mixture of a chiral allylic alcohol, selectively epoxidizing one enantiomer at a much faster rate than the other.

Protocol Catalyst/Reagent System Application Key Feature
Sharpless Asymmetric EpoxidationTi(OiPr)4, (+)- or (-)-DET, t-BuOOHEnantioselective epoxidation of allylic alcoholsPredictable and high enantioselectivity based on the choice of chiral tartrate ligand.
Peptide-Catalyzed EpoxidationPeptide catalysts (e.g., aspartate-derived)Regio- and enantioselective epoxidation of polyenesHigh regioselectivity for specific double bonds within the polyene chain.

Derivatization and Functionalization of the Farnesyl Acetate Skeleton

Modifying the basic structure of farnesyl acetate allows for the exploration of new chemical space and the development of molecules with tailored properties. These modifications include the introduction of different atoms and functional groups.

The incorporation of heteroatoms and aromatic rings into the farnesyl skeleton can significantly alter the molecule's polarity and biological activity. "Click chemistry," specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes, has been employed to create farnesol analogs where isoprene units are replaced by 1,4-disubstituted 1,2,3-triazole rings. nih.govresearchgate.net This reaction is highly efficient and regioselective, providing only the 1,4-disubstituted regioisomer. nih.gov This solid-phase synthesis approach allows for the generation of libraries of analogs by varying the azide (B81097) component, which can introduce substituted aromatic rings. nih.gov

Furthermore, farnesyl ether analogs containing substituted hydroxytrifluorophenyl residues have been synthesized. These syntheses often involve phase-transfer catalyzed nucleophilic aromatic substitution (SNAr) reactions where (E,E)-farnesol displaces a fluorine atom on a pentafluoronitrobenzene (B1362553) ring. rsc.org

Oxygenated derivatives of farnesyl acetate, such as epoxides, are important synthetic intermediates and can themselves be target molecules. A common method for the synthesis of 10,11-epoxyfarnesyl acetate involves a two-step procedure starting from farnesyl acetate. First, a regioselective halohydrin formation is achieved by reacting farnesyl acetate with an N-haloimide, such as N-bromosuccinimide, in a polar solvent system. This selectively functionalizes the terminal double bond. The resulting bromohydrin acetate is then treated with a base, like potassium carbonate, to induce intramolecular cyclization to the epoxide. orgsyn.org

Chemoenzymatic methods have also been developed for the oxygenation of sesquiterpenes. These systems can utilize iron chelates as catalysts in combination with reductases to synthesize valuable oxygenated sesquiterpenoids from their terpene precursors. acs.org

Imidazole (B134444) is a heterocyclic moiety that is a common feature in biologically active molecules. nih.gov Imidazole-containing analogs of farnesyl pyrophosphate have been designed and synthesized. The synthetic strategy often involves building a structure that incorporates three key elements: a prenyl moiety (like the farnesyl group), a linker, and the imidazole ring. nih.govorgsyn.org These syntheses are typically multi-step processes involving the construction of the imidazole ring and its subsequent attachment to a farnesyl-derived backbone.

Protective Group Strategies in Farnesyl Acetate Synthesis

In the synthesis of farnesyl acetate and its analogues, the strategic use of protective groups is crucial for achieving regioselectivity and preventing unwanted side reactions, particularly when functionalizing the isoprenoid chain. While the direct acetylation of farnesol is a straightforward method for producing farnesyl acetate, the synthesis of more complex analogues often necessitates a multi-step approach where specific functional groups must be temporarily masked. nih.gov

A key challenge in the synthesis of farnesyl acetate derivatives is the presence of multiple reactive sites, including the double bonds within the farnesyl backbone and the terminal hydroxyl group of the farnesol precursor. Protective groups are employed to shield a specific functional group from reaction conditions intended to modify another part of the molecule. The choice of a suitable protecting group is dictated by its stability under the reaction conditions and the ease of its selective removal without affecting the rest of the molecule.

Detailed research into the synthesis of farnesyl diphosphate (B83284) analogues with ω-bioorthogonal azide and alkyne functional groups provides a clear example of such a protective group strategy. nih.gov In this context, the synthesis begins with the modification of the isoprenoid chain of a precursor like geranyl acetate. This process involves an oxidation step, which can introduce a new reactive functional group, such as an aldehyde. To selectively manipulate this newly introduced group without interference from the primary hydroxyl group, the latter is protected.

One common and effective strategy involves the use of silyl (B83357) ethers as protecting groups for alcohols. For instance, in the synthesis of an azido-substituted analogue, the hydroxyl group of a geranyl acetate derivative is protected using tert-butyldimethylsilyl chloride (TBSCl). nih.gov This protection step is critical to prevent the hydroxyl group from reacting in subsequent steps, such as the reduction of an aldehyde or the introduction of an azide moiety.

The general sequence for such a protection strategy is outlined below:

Protection: The hydroxyl group of the starting material (e.g., a functionalized farnesol or geraniol (B1671447) derivative) is converted into a tert-butyldimethylsilyl (TBS) ether. This reaction is typically carried out using TBSCl in the presence of a base like imidazole.

Functional Group Manipulation: With the hydroxyl group protected, other transformations can be carried out on the molecule. This could include oxidation, reduction, or the introduction of new functional groups like azides or alkynes. nih.gov

Deprotection: Once the desired modifications are complete, the TBS protecting group is selectively removed to regenerate the free hydroxyl group. This is often achieved under mild acidic conditions or by using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

This protective group strategy allows for the precise and efficient synthesis of complex farnesyl acetate analogues that would be difficult to prepare otherwise. The stability of the silyl ether under a variety of reaction conditions, coupled with its facile and selective removal, makes it an invaluable tool in the synthetic chemist's arsenal.

Table 1: Protective Group Strategy in the Synthesis of a Farnesyl Acetate Analogue nih.gov

StepDescriptionReagents and ConditionsProtected Functional Group
Protection Conversion of the primary alcohol to a silyl ether.tert-Butyldimethylsilyl chloride (TBSCl), ImidazoleHydroxyl (-OH)
Modification Example: Reduction of an aldehyde to an alcohol.Sodium borohydride (B1222165) (NaBH₄)Aldehyde (-CHO)
Deprotection Removal of the silyl ether to regenerate the alcohol.Acetic acid in THF:H₂Otert-Butyldimethylsilyl ether (-OTBS)

Biological and Ecological Roles of Farnesyl Acetate

Role in Chemical Communication and Semiochemistry

Semiochemicals are signaling molecules that carry information between organisms, and farnesyl acetate (B1210297) is an important player in this chemical language. It functions in various contexts, influencing the behavior and physiology of numerous insect species.

While farnesyl acetate is a significant semiochemical, its role as a direct component in the specific pheromone systems of certain major agricultural pests is often misconstrued. Case studies of the codling moth and potato tuber moth illustrate that their primary pheromone blends consist of other specific acetate esters.

Codling Moth (Cydia pomonella): The codling moth is a major pest of apple orchards worldwide. nih.gov Its mating disruption is a key management strategy, primarily utilizing synthetic versions of its sex pheromone. nih.govresearchgate.net The main component of this pheromone is codlemone. researchgate.netucanr.edu Research has shown that farnesyl acetate is not a recognized component of the codling moth's natural sex pheromone blend. The primary attractant, codlemone, is often used in combination with other chemicals, such as pear ester, which acts as a powerful attractant (kairomone) for both males and females. csalomontraps.comusda.gov

Verified Pheromone & Kairomone Components for Codling Moth (Cydia pomonella)
Codlemone ((E,E)-8,10-dodecadien-1-ol)
Pear Ester (ethyl (2E,4Z)-2,4-decadienoate)
Acetic Acid (used as a synergist with pear ester) csalomontraps.com

Potato Tuber Moth (Phthorimaea operculella): This insect is a destructive pest of potato crops, both in the field and in storage. frontiersin.orgekb.eg Control and monitoring strategies frequently employ its species-specific sex pheromone to trap males. nzpps.org Scientific reviews and studies have identified the sex pheromone as a blend of two distinct chemical structures. frontiersin.orgnzpps.org Farnesyl acetate is not a known component of this natural pheromone system. The efficacy of the two-component blend is well-documented for attracting male moths. frontiersin.orgnih.gov

Verified Pheromone Components for Potato Tuber Moth (Phthorimaea operculella) Common Blend Ratios
(4E,7Z)-tridecadien-1-ol acetate (PTM1) frontiersin.org1:1 nzpps.org
(4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2) frontiersin.org1:1.5 nzpps.org

In the highly complex society of the honeybee (Apis mellifera), chemical communication is fundamental to colony cohesion, development, and social order. researchgate.netnih.gov The honeybee chemical landscape includes a wide array of pheromones that regulate everything from reproduction to defense. biochemjournal.commdpi.com While farnesyl acetate itself is not identified as a primary pheromone in honeybee social regulation, its chemical precursor, the alcohol (E,E)-farnesol, is a known component of the Nasonov gland pheromone. This pheromone serves as an orientation signal, helping foraging bees find their way back to the colony and marking valuable resources.

Farnesyl acetate plays a crucial role in communication between different species (interspecific signaling), particularly between plants and insects. researchgate.net It often functions as an allomone or a kairomone. nih.govsemanticscholar.org An allomone is a chemical that benefits the producer by modifying the behavior of the receiver (e.g., a plant repelling an herbivore), while a kairomone benefits the receiver (e.g., an insect using a plant chemical to locate it). researchgate.netresearchgate.net

Farnesyl acetate is produced by many plants and can act as a potent allomone by exhibiting toxic or deterrent effects on herbivorous insects. researchgate.net For instance, the presence of farnesyl acetate on a plant can signal to a female insect, such as the tobacco cutworm (Spodoptera litura), that the plant is an unsuitable site for laying her eggs. researchgate.net In this context, the insect perceives the farnesyl acetate as a kairomone that provides information about the host plant, allowing it to avoid sites that would be detrimental to its offspring.

Function as Insect Pheromone Component

Modulatory Effects on Organismal Behavior

Farnesyl acetate can significantly influence the behavior of insects through chemical sensing, a process known as chemotaxis, leading to either attraction or, more commonly, repulsion.

Farnesyl acetate is known to elicit strong behavioral responses in several insect species, often acting as a repellent or developmental disruptor. nih.gov These effects are critical for the survival and reproductive success of the insects that encounter this compound.

Research has demonstrated that farnesyl acetate has significant toxic and sublethal effects on the diamondback moth (Plutella xylostella), a major pest of cruciferous crops. mdpi.comresearchgate.net Exposure to sublethal concentrations of farnesyl acetate negatively impacts key biological characteristics of the moth. mdpi.comresearchgate.net Similarly, farnesyl acetate exhibits larvicidal activity against mosquitoes, including Aedes albopictus and Aedes aegypti, and can inhibit ovary growth, thereby disrupting their life cycle and reproductive capabilities. researchgate.netnih.gov This negative influence on development and reproduction suggests a strong selective pressure for these insects to evolve avoidance behaviors in response to the chemical. For example, specific odorant receptors have been identified in the moth Spodoptera litura that detect farnesyl acetate, which in turn guides the female to avoid laying eggs on plants containing this toxic compound. researchgate.net

The table below summarizes the documented modulatory effects of farnesyl acetate on various insect species.

Insect Species Observed Behavioral/Sublethal Effects
Diamondback Moth (Plutella xylostella)Negative effects on development, pupal weight, pupation, adult emergence, fecundity, and egg-hatching rate. mdpi.comresearchgate.net
Mosquito (Aedes albopictus)Larvicidal activity and inhibition of ovary growth. researchgate.net
Tobacco Cutworm (Spodoptera litura)Avoidance for oviposition, mediated by specific odorant receptors. researchgate.net

Ecological Implications of Pheromone-Mediated Interactions

Farnesyl acetate plays a crucial role in the chemical communication of certain species, most notably as a component of sex pheromones. In the spider Pholcus beijingensis, (E,E)-farnesyl acetate, in combination with hexadecyl acetate, acts as a female-produced sex pheromone that attracts males. nih.gov The empty webs of sexually receptive females contain higher concentrations of these compounds, signaling their readiness to mate. nih.gov This chemical signaling is vital for reproductive success and influences the spatial distribution and mating behavior of the spider population.

The use of farnesyl acetate as a pheromone has significant ecological implications. By mediating mate finding, it directly impacts the reproductive rates and population dynamics of the species that utilize it. The specificity of this chemical signal helps to ensure reproductive isolation between closely related species, thereby maintaining species integrity. Furthermore, the presence of this pheromone can be detected by predators or parasitoids, potentially increasing the vulnerability of the signaling organism. The ecological interplay between the pheromone signal, the intended receiver, and unintended eavesdroppers shapes the community structure and predator-prey dynamics within an ecosystem.

Biocidal and Antimicrobial Activities

Farnesyl acetate has demonstrated notable toxicity against various pests, positioning it as a potential biopesticide. Its mechanisms of action and broader effects on biological systems are areas of active research.

Toxicity Mechanisms Against Specific Pests (e.g., Red Palm Weevil)

The red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees, is susceptible to the toxic effects of farnesyl acetate. Research has shown that farnesyl acetate exhibits significant toxicity against the larvae of the red palm weevil, with a lethal dose (LD50) of 7867 parts per million (ppm). The toxicity of farnesyl acetate to the red palm weevil is linked to its ability to interfere with the pest's detoxification mechanisms. Studies have revealed that exposure to farnesyl acetate can significantly reduce the expression of key detoxification genes, such as Cytochrome P450 and Glutathione S-transferase (GST), in the weevil larvae. By inhibiting these detoxification pathways, farnesyl acetate enhances its own toxic effects and potentially increases the efficacy of other insecticides.

Farnesyl acetate also acts as an insect growth regulator (IGR) by targeting the juvenile hormone (JH) biosynthesis pathway. Juvenile hormone is crucial for insect development, and disruption of its synthesis can lead to developmental abnormalities and mortality. Farnesyl acetate's structural similarity to farnesol (B120207), a precursor in the JH pathway, allows it to interfere with this process, leading to the formation of larval-pupal intermediates and adults with malformations, ultimately reducing the reproductive success of the pest population. mdpi.com

Broader Spectrum Effects in Biological Systems

The biological activity of farnesyl acetate extends beyond its effects on specific pests. In mammalian cells, including hamster and human cells, farnesyl acetate has been shown to inhibit DNA replication. nih.gov This effect is independent of the mevalonate (B85504) pathway and results in an irreversible block of the S phase of the cell cycle. nih.gov This finding suggests potential applications in cancer research, although further investigation is required.

Farnesyl acetate also possesses antimicrobial properties. It has demonstrated inhibitory effects against the growth of certain fungi. While the precise mechanisms are still under investigation, its ability to disrupt cellular processes in a range of organisms highlights its potential as a broad-spectrum biocide.

However, the broader ecological impact of farnesyl acetate requires careful consideration. While it shows promise as a targeted biopesticide, its effects on non-target organisms, including beneficial insects like pollinators and the complex microbial communities in soil, are not yet fully understood. Further research is necessary to evaluate the potential risks to ecosystem health before widespread application. There is currently limited data available on its aquatic toxicity to fish and invertebrates. ornl.gov

Interactive Data Table: Toxicity of Farnesyl Acetate against Diamondback Moth (Plutella xylostella) mdpi.com

ParameterControlFarnesyl Acetate Treated
Pupation Rate (%)HighDecreased
Emergence Rate (%)HighDecreased
Pupal Weight (mg)NormalDecreased
Fecundity (eggs/female)HighSignificantly Reduced
Egg Hatching Rate (%)HighReduced
Female Ratio (%)~45.3~27.47
Developmental Time (days)NormalExtended
Morphological AbnormalitiesAbsentPresent (larval-pupal intermediates, twisted wings)

Molecular Interactions and Mechanistic Studies

Enzyme Inhibition and Modulation

Beyond its role in olfaction, farnesyl acetate (B1210297) and its parent compound farnesol (B120207) are known to interact with and modulate the activity of various enzymes.

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a crucial post-translational modification for their function and localization, particularly for the Ras family of proteins involved in cell signaling. nih.govtandfonline.com Inhibitors of this enzyme, known as FTIs, have been a major focus of anti-cancer drug development. nih.govnih.govnih.gov

Natural products are a significant source of FTIs. nih.govtandfonline.com These inhibitors can act through different mechanisms, such as competing with the farnesyl pyrophosphate (FPP) substrate or the protein substrate (containing a CAAX motif). nih.govaacrjournals.org Farnesyl acetate itself has been shown to block protein prenylation in cells to a degree comparable to known farnesylation inhibitors. nih.gov This suggests it may act as an FPP mimetic or otherwise interfere with the FTase catalytic cycle. The inhibition of FTase by such compounds can disrupt the signaling pathways that contribute to tumor growth. nih.gov

General Mechanisms of Farnesyltransferase Inhibition
Inhibitor TypeMechanism of ActionExample Class
CAAX AnaloguesCompete with the protein substrate for binding to the enzyme.Peptidomimetics
FPP MimeticsCompete with the farnesyl pyrophosphate substrate.Natural products like Manumycin
Bisubstrate InhibitorsContain structural motifs of both FPP and the CAAX peptide.Synthetic compounds

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs and toxins. mdpi.comupr.edu Interactions with these enzymes can lead to significant changes in the metabolism of concurrently administered substances.

Studies have shown that farnesol, the precursor to farnesyl acetate, can significantly inhibit the activities of several cytochrome P450 subfamilies, namely CYP1A, CYP2B, and CYP3A, in both rat and human liver microsomes. mdpi.comnih.gov This inhibition could potentially lead to drug-sesquiterpene interactions, as enzymes like CYP3A4 are responsible for metabolizing a large percentage of clinical drugs. mdpi.com

Conversely, farnesol is also a substrate for certain CYP enzymes. Mammalian CYP2E1 has been identified as a major catalyst in the omega-hydroxylation of farnesol to 12-hydroxyfarnesol. nih.gov Human CYP2C19 can also perform this transformation. nih.gov This metabolic pathway is considered important for regulating the in vivo levels of farnesol, which itself is a signaling molecule. nih.govresearchgate.net

Interaction of Farnesol with Cytochrome P450 (CYP) Enzymes
Interaction TypeCYP Subfamily/EnzymeEffectSpecies Studied
InhibitionCYP1A, CYP2B, CYP3ASignificant inhibition of enzyme activityRat, Human
Metabolism (Substrate)CYP2E1Major catalyst for ω-hydroxylationMammalian, Human
Metabolism (Substrate)CYP2C19Catalyzes ω-hydroxylationHuman

Enzymatic Biotransformations and Substrate Promiscuity

The biotransformation of farnesyl acetate, chemically known as acetic acid;dodeca-2,6,10-trien-1-ol, is a subject of significant interest, particularly through enzymatic processes. Lipases, a class of hydrolase enzymes, are frequently employed for the catalysis of reactions involving this compound, such as hydrolysis and transesterification. These reactions are valued for their specificity and for occurring under mild conditions, presenting an environmentally favorable alternative to chemical catalysis. scielo.brmdpi.com

Lipase-catalyzed transesterification is a key method for synthesizing acetate esters like farnesyl acetate and its isomers. scielo.br In these processes, an alcohol (like farnesol) reacts with an acyl donor, often vinyl acetate, in a non-aqueous or solvent-free system. scielo.brresearchgate.net The enzyme facilitates the transfer of the acetyl group to the alcohol. This method is advantageous as it can reduce the environmental impact associated with traditional chemical synthesis. scielo.br For instance, the synthesis of neryl acetate, an isomer of farnesyl acetate, has been optimized using a lipase-catalyzed reaction between nerol (B1678202) and vinyl acetate. scielo.brresearchgate.net Similarly, lipases can catalyze the reverse reaction—the hydrolysis of farnesyl acetate to yield farnesol and acetic acid. mdpi.com

The efficiency of these enzymatic reactions can be influenced by several factors, as detailed in kinetic studies of similar compounds.

Table 1: Factors Affecting Lipase-Catalyzed Reactions of Acetate Esters

ParameterObservationReference
Enzyme ConcentrationIncreasing the amount of lipase (B570770) generally increases the reaction rate up to a certain point. researchgate.net
TemperatureOptimal temperatures are typically found around 40°C for stability and activity. scielo.brresearchgate.net
Substrate ConcentrationSubstrate inhibition may occur at very high concentrations of the acyl donor, such as acetic anhydride (B1165640). nih.gov
Water ContentIn non-aqueous systems, a minimal amount of water is crucial for maintaining the enzyme's catalytic activity. researchgate.net

Substrate promiscuity, the ability of an enzyme to catalyze reactions for a range of different substrates, is a well-documented phenomenon. nih.govresearchgate.net Enzymes that process farnesyl acetate or its precursor, farnesyl pyrophosphate, often exhibit this trait. For example, certain terpene synthases can convert not only the natural farnesyl diphosphate (B83284) but also various synthetic analogues into new cyclic terpene structures. nih.gov This demonstrates the enzyme's plasticity and its potential for generating novel compounds. Similarly, prenyltransferases have been shown to accept farnesyl diphosphate alongside other prenyl donors, highlighting their catalytic promiscuity. rsc.org This characteristic is pivotal for evolutionary adaptation and can be harnessed to create diverse molecules using biocatalysis. researchgate.netembopress.org

Structure-Activity Relationship (SAR) Studies

Elucidating Structural Determinants for Biological Efficacy

The biological activity of farnesyl acetate is intrinsically linked to its molecular structure, which is derived from its parent alcohol, farnesol. nih.gov Structure-Activity Relationship (SAR) studies on farnesol and its derivatives have revealed that specific structural features are crucial for their various biological effects, including antimicrobial, anti-biofilm, and anti-cancer activities. nih.govnih.govresearchgate.net

Farnesol itself is an acyclic sesquiterpene alcohol (C15), and its derivatives, including the acetate ester, often retain or modify its biological profile. nih.govwikipedia.org The efficacy of these compounds is largely dependent on the length of the isoprenoid chain, the presence and position of the functional group (e.g., alcohol or ester), and the stereochemistry of the double bonds.

Key structural determinants for the biological activity of farnesol and its derivatives include:

The Isoprenoid Chain: The 15-carbon backbone is fundamental for many of its biological roles. Alterations in chain length can significantly impact activity.

The Functional Group: The terminal alcohol group in farnesol is a primary site for modification. Esterification to form farnesyl acetate, for example, alters the compound's polarity and can influence its ability to cross cell membranes and interact with molecular targets. nih.gov Studies on synthetic derivatives, such as farnesyl amine, have been conducted to explore how changing this functional group affects biological outcomes, like the potentiation of antibiotic activity. nih.gov

Farnesyl acetate has been shown to inhibit DNA replication in both hamster and human cells, an effect that is not dependent on its metabolism through the isoprenoid pathway. nih.gov This suggests a direct interaction with components of the DNA replication machinery. The ester group is significant in this activity, as the compound acts differently from metabolic inhibitors that block the synthesis of farnesol's precursor. nih.gov

Table 2: Biological Activities of Farnesol and Its Derivatives

Compound/Derivative ClassObserved Biological ActivityReference
FarnesolAntimicrobial, anti-biofilm, anti-inflammatory, anti-cancer. nih.gov
Farnesyl AcetateInhibition of DNA replication. nih.gov
Synthetic Farnesyl Derivatives (e.g., amines)Potentiation of β-lactam antibiotic activity against resistant bacteria. nih.gov
Farnesol AnaloguesModulation of quorum sensing in fungi like Candida albicans. wikipedia.orgacs.org

Conformation-Activity Correlations

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its biological activity by governing how it fits into the binding site of a protein or receptor. For flexible molecules like farnesyl acetate, which has multiple rotatable bonds, understanding the preferred conformations is key to deciphering its mechanism of action.

The flexible carbon chain of farnesol allows it to adopt various shapes, including a folded, "horseshoe-shape" conformation. researchgate.net This conformational flexibility is essential for its interaction with diverse biological targets. Molecular dynamics simulations have provided insights into how farnesol interacts with specific receptors. For example, studies on the GABA-A receptor show that farnesol binds directly to the transmembrane neurosteroid-binding site. nih.gov The binding involves specific residue interactions and is dependent on the molecule adopting a suitable conformation to fit within the binding pocket. nih.gov

The activity of farnesyl acetate and related compounds is therefore not just a function of their static structure but also of their dynamic conformational behavior. The ability to adopt a specific low-energy conformation that is complementary to a biological target is a prerequisite for efficacy. Quantum chemical calculations on other flexible molecules have shown that muscarinic potency is dependent on the conformational behavior of the active center. nih.gov While specific conformational analyses of farnesyl acetate are not extensively detailed in the provided context, the principles derived from studies on farnesol and other flexible molecules underscore the importance of the molecule's 3D structure in its biological function. The interplay between the molecule's structural features—such as the ester group and double bond geometry—and its preferred conformations ultimately determines its activity profile. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating farnesyl acetate (B1210297) from biological extracts and synthetic mixtures. The choice of technique is primarily dictated by the compound's volatility and polarity.

Due to its volatility, gas chromatography (GC) is the major and preferred chromatographic technique for the analysis of farnesyl acetate and other related sesquiterpenoids. researchgate.netrestek.com It is widely used for the separation and quantification of this compound in various applications, from the quality control of essential oils to the characterization of new natural products. researchgate.net

The separation is typically achieved using capillary columns with various stationary phases. Identification is often confirmed by comparing the compound's retention time or retention index with that of an authentic standard. nih.gov Retention indices, such as the Kováts' retention index, provide a standardized measure that is more reliable than retention time alone. For instance, different retention indices can be observed for farnesyl acetate depending on the type of GC column and the temperature parameters used. nist.govnist.gov Flame Ionization Detectors (FID) are commonly employed for quantification due to their high sensitivity to hydrocarbons. nih.gov

Table 1: Gas Chromatography Retention Indices for Farnesyl Acetate
Column TypeActive PhaseTemperature ProgramRetention Index (RI)Reference
CapillaryDB-Wax (Polar)50°C to 180°C at 5°C/min2250 nist.gov
CapillarySE-30 (Non-polar)Isothermal at 200°C1787 nist.gov

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for the separation of less volatile terpenoids or when derivatization is performed. embrapa.br However, for neutral and volatile terpenes like farnesyl acetate, HPLC-UV methods present significant challenges. restek.com Co-elution with other compounds, such as cannabinoids in cannabis extracts, is a common problem, and terpenes often exhibit a very low signal at wavelengths typically used for analysis, making reliable quantification difficult. restek.com

For terpene analysis where HPLC is considered, reversed-phase chromatography is the most common approach. embrapa.br This technique separates compounds based on their hydrophobicity.

Table 2: Typical Reversed-Phase HPLC Parameters for Terpenoid Separation
ParameterConditionReference
Stationary PhaseOctadecyl-bonded silica (B1680970) (C18) restek.comembrapa.br
Mobile PhaseGradient of Water and Acetonitrile or Methanol embrapa.brrsc.org
DetectorDiode-Array Detector (DAD) or UV Detector gentechscientific.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of farnesyl acetate, often used in conjunction with a chromatographic separation step.

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark technique for the definitive identification of farnesyl acetate in complex biological samples, such as essential oils from Aquilaria malaccensis or extracts from scent glands. nih.govcropj.com In this hyphenated technique, the gas chromatograph separates the individual volatile components of the mixture before they enter the mass spectrometer. mdpi.com

Upon entering the mass spectrometer, molecules are typically ionized using Electron Ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." nih.gov The identification of (E,E)-farnesyl acetate is confirmed by matching its fragmentation pattern and retention time to those of a reference standard or by comparison with established spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.gov Chemical Ionization (CI) is a softer ionization technique that can also be used; CI spectra can be particularly useful for differentiating isomers, as the fragmentation patterns can be more distinct than those produced by EI. nih.gov For example, the relative intensities of specific ions in the CI spectra can help determine the configuration of the double bonds in the farnesol (B120207) backbone. nih.gov

Table 3: Characteristic Mass Fragments of (2E,6E)-Farnesyl Acetate (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Ion
41100.0[C₃H₅]⁺
6995.5[C₅H₉]⁺
8150.1[C₆H₉]⁺
9331.4[C₇H₉]⁺
12116.5[C₉H₁₃]⁺
13616.0[C₁₀H₁₆]⁺

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is crucial for the structural elucidation of novel or unknown compounds. researchgate.net Unlike nominal mass spectrometry, HRMS can determine the mass of a molecule with sufficient accuracy (typically to within 5 ppm) to allow for the calculation of its unique elemental composition. researchgate.net This capability allows researchers to distinguish farnesyl acetate (C₁₇H₂₈O₂) from other potential compounds that might have the same nominal mass but a different elemental formula. acs.org

When coupled with chromatography (e.g., LC-HRMS or GC-HRMS), this technique is powerful for identifying components in complex metabolite profiles. nih.gov Furthermore, tandem mass spectrometry (MS/MS) capabilities, often available on high-resolution instruments, can be used to fragment a specific ion of interest and analyze its daughter ions, providing deeper structural insights. jchps.com

Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond initial identification, advanced spectroscopic methods can reveal finer details about the structure and isomeric purity of farnesyl acetate.

One such advanced technique is Gas Chromatography-Infrared Spectrometry (GC-IR). researchgate.net This method provides an infrared spectrum for each compound as it elutes from the GC column. This is particularly valuable for distinguishing between stereoisomers, which often have very similar mass spectra. For the isomers of farnesol and its esters, the infrared spectra can be distinctly different in specific regions. nih.gov For example, variations in the asymmetric CH₃ (2962–2968 cm⁻¹) and CH₂ (2918–2922 cm⁻¹) stretching vibration bands can be used to differentiate the (E,E)-isomer from the other three isomers. nih.gov

Table 4: Differentiating IR Bands for Farnesol Isomer Characterization
Vibrational BandWavenumber (cm⁻¹)SignificanceReference
Asymmetric CH₃ Stretching2962 - 2968Distinct for (E,E)-isomer compared to others nih.gov
Asymmetric CH₂ Stretching2918 - 2922Distinct for (E,E)-isomer compared to others nih.gov

Raman spectroscopy has also been applied to study the chemical environment of the related compound, trans,trans-farnesol, when incorporated into a material matrix, noting the appearance of new peaks that indicate chemical interactions. plos.org Similarly, advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR experiments (COSY, HMBC), are invaluable for the complete structural elucidation and stereochemical assignment of terpenoids and their derivatives. jchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it invaluable for the stereochemical assignment of farnesyl acetate's isomers. Due to the presence of two trisubstituted double bonds at the C2 and C6 positions, farnesyl acetate can exist as four different stereoisomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). Both ¹H and ¹³C NMR spectroscopy are instrumental in differentiating these isomers.

The stereochemistry of the double bonds significantly influences the chemical shifts of the neighboring carbon and proton atoms. In ¹³C NMR spectroscopy, a notable steric γ-effect is observed, which causes a shielding of the carbon atoms near a Z-configured double bond compared to an E-configured one. This effect is particularly evident for the methyl and methylene (B1212753) carbons adjacent to the C2 and C6 double bonds.

A comprehensive study by Bradesi et al. provides a detailed assignment of the ¹³C chemical shifts for the four stereoisomers of farnesyl acetate, which is crucial for their differentiation. researchgate.net The chemical shifts of the methyl carbons C-13 (attached to C-3) and C-14 (attached to C-7) are particularly diagnostic of the stereochemistry of the Δ² and Δ⁶ double bonds, respectively. researchgate.net For instance, in the (2E,6E)-isomer, both C-13 and C-14 resonate at a higher frequency compared to the corresponding carbons in the (2Z,6Z)-isomer.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) of Farnesyl Acetate Stereoisomers researchgate.net

Carbon No.(2E,6E)-isomer(2Z,6E)-isomer(2E,6Z)-isomer(2Z,6Z)-isomer
161.3261.5361.2961.51
2118.38119.20118.36119.25
3142.21142.62142.21142.57
439.5632.1839.8532.45
526.2226.6026.1426.47
6123.66123.44124.48124.31
7135.47135.80135.60135.89
839.7339.7332.0131.97
926.7626.7126.6226.64
10124.36124.33124.32124.28
11131.28131.34131.55131.57
1225.6925.6925.7225.72
1316.4723.5216.4723.55
1416.0216.0023.3723.37
1517.6817.6817.6417.64
16 (C=O)171.10171.06171.09171.05
17 (CH₃)20.9820.9820.9720.97

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of farnesyl acetate exhibits characteristic absorption bands corresponding to its ester and alkene functionalities.

The most prominent absorption in the FTIR spectrum of farnesyl acetate is the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong, sharp band in the region of 1735-1750 cm⁻¹. The exact position of this band can be influenced by the molecular environment. Another key absorption related to the ester group is the C-O stretching vibration, which is typically observed in the 1000-1300 cm⁻¹ region.

The presence of carbon-carbon double bonds (C=C) in the farnesyl acetate molecule gives rise to a stretching vibration band in the region of 1650-1680 cm⁻¹. This peak is often of weak to medium intensity. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.

The aliphatic C-H bonds of the methyl and methylene groups result in strong absorption bands in the 2850-3000 cm⁻¹ region due to their stretching vibrations. Additionally, C-H bending vibrations for these groups are observed in the 1350-1470 cm⁻¹ range.

Interactive Data Table: Characteristic FTIR Absorption Bands for Farnesyl Acetate

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)
C-H (alkane)Stretch2850-3000
C-H (alkene)Stretch3010-3100
C=C (alkene)Stretch1650-1680
C=O (ester)Stretch1735-1750
C-O (ester)Stretch1000-1300
C-H (alkane)Bend1350-1470

Future Research Directions and Translational Applications

Development of Novel Bio-based Pest Management Strategies

Farnesyl acetate (B1210297) is emerging as a promising candidate for bio-based pest management due to its insecticidal properties. As a juvenile hormone analogue (JHA), it can disrupt the development and reproduction of various insect pests. mdpi.com Research has demonstrated its effectiveness against several damaging agricultural pests, paving the way for environmentally friendlier alternatives to conventional synthetic pesticides.

The compound has also shown significant toxicity against red palm weevil larvae, with a reported LD50 of 7867 ppm. medchemexpress.commedchemexpress.com Recent transcriptome analysis of another pest, Metisa plana, an insect that infests oil palm plantations, has begun to unravel the molecular mechanisms behind farnesyl acetate's insecticidal activity, pointing to metabolic detoxification and immune responses. nih.gov Further research into these mechanisms is crucial for developing targeted and effective biopesticides.

ParameterControl GroupFarnesyl Acetate Treatment (56.41 mg/L)
Larval Development Time8.4 days11.85 days
Pupal Weight Reduction-1.41-fold decrease
Pupation RateHigherDecreased
Adult Emergence RateHigherDecreased
Fecundity (Egg Production)HigherDecreased
Egg Hatching RateHigherDecreased

This table summarizes the sublethal effects of farnesyl acetate on the diamondback moth, Plutella xylostella, based on published research findings. mdpi.com

Exploration of Farnesyl Acetate in Biofuel and Sustainable Chemical Production

In the quest for renewable energy sources to mitigate reliance on fossil fuels, farnesyl acetate has been identified as a potential advanced biofuel. nih.gov Its properties as a sesquiterpene ester make it a valuable chemical intermediate and building block for synthesizing other chemicals from a renewable backbone. google.comgoogle.com

A significant breakthrough in this area is the successful biosynthesis of farnesyl acetate using metabolically engineered Escherichia coli. nih.gov Researchers constructed a heterologous biosynthetic pathway in E. coli to convert glucose directly into farnesyl acetate. nih.gov This was achieved by first expressing a series of genes (AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA, and PgpB) to facilitate the accumulation of the precursor, farnesol (B120207). nih.gov Subsequently, the overexpression of an alcohol acetyltransferase (ATF1) enabled the esterification of farnesol to produce farnesyl acetate. nih.gov

Initial engineered strains produced 128 ± 10.5 mg/L of farnesyl acetate. nih.gov Through further metabolic engineering, specifically by overexpressing the isopentenyl-diphosphate isomerase, the production yield was increased to 201 ± 11.7 mg/L. nih.gov This pioneering study demonstrates a novel and sustainable method for producing an advanced biofuel directly from a simple sugar, highlighting the potential of metabolic engineering for creating valuable bioproducts. nih.gov

Advancements in Synthetic Routes for Scalable Production

Efficient and scalable synthesis is critical for the commercial viability of farnesyl acetate in various applications, from fragrances to biofuels. thegoodscentscompany.com Several synthetic routes have been developed, with ongoing research focused on improving yield, selectivity, and sustainability.

The most common method for synthesizing farnesyl acetate is through the esterification of its alcohol precursor, farnesol. scentree.co This reaction is typically carried out by reacting farnesol with acetic anhydride (B1165640) in the presence of pyridine (B92270) or by using acetic acid with a strong acid catalyst like sulfuric acid. scentree.coorgsyn.org Another established method involves the treatment of nerolidol (B1678203) with acetic anhydride. chemicalbook.com

More recent advancements have explored synthetic pathways starting from farnesene (B8742651), a renewable feedstock that can be produced through microbial fermentation. google.com One patented method describes the preparation of farnesyl acetate from farnesene via a farnesyl chloride intermediate. google.comgoogle.com These routes, which can utilize bio-based starting materials, represent a more environmentally friendly approach compared to synthesis from petroleum sources. google.com The development of such processes is essential for the industrial-scale production needed to meet global demand for sustainable chemicals and biofuels. google.com

Uncovering New Biological Roles through Omics Technologies

The application of "omics" technologies, such as transcriptomics and metabolomics, is beginning to provide deeper insights into the biological roles and mechanisms of action of farnesyl acetate and its precursors. These technologies offer a system-wide view of molecular changes in an organism in response to the compound.

A recent study utilized transcriptome analysis to investigate the insecticidal mechanism of farnesyl acetate on the oil palm pest Metisa plana. nih.gov This research revealed how the compound affects gene expression related to metabolic detoxification and immune responses in the insect, providing a foundation for understanding its mode of action and potential resistance mechanisms. nih.gov

While direct metabolomics studies on farnesyl acetate are emerging, research on related isoprenoids provides a roadmap for future investigations. For instance, metabolomics analysis has been employed to understand and enhance the production of β-farnesene, a direct precursor, in the yeast Yarrowia lipolytica. mdpi.com Similarly, transcriptomics has been used to study the molecular impact of farnesol, the alcohol precursor to farnesyl acetate, on the brain in a murine model of multiple sclerosis, revealing its influence on pro-inflammatory pathways. nih.gov Future omics studies focused specifically on farnesyl acetate will be critical for uncovering its full range of biological activities, from its effects on cellular processes like DNA replication to its interactions within complex biological systems. nih.gov

Evolutionary Perspectives on Farnesyl Acetate in Chemical Ecology

Chemical ecology investigates the role of natural chemicals in mediating interactions between organisms. pugetsound.edu Farnesyl acetate, as a plant secondary metabolite, likely plays a significant role in plant defense against herbivores. researchgate.net The evolution of such chemical defenses is a key driver of the intricate co-evolutionary relationships between plants and insects. researchgate.netnih.gov

The presence of farnesyl acetate in plants and its toxicity to various insects suggest it has evolved as a protective agent. researchgate.net Plants producing this compound would have had a selective advantage against herbivory, leading to the proliferation of this trait. In response, insects have evolved mechanisms to tolerate or detoxify these chemical defenses, an ongoing evolutionary arms race. nih.gov For example, some insects may use specific odorant receptors to detect toxic compounds like farnesyl acetate to avoid laying eggs on unsuitable host plants. researchgate.net

The role of farnesyl esters has also been noted in the context of bee-flower interactions, where floral scents are crucial for pollination. researchgate.net Understanding how the production of farnesyl acetate is modulated by environmental factors and its specific functions in deterring herbivores while potentially interacting with pollinators is a key area for future research. frontiersin.org Studying these interactions from an evolutionary ecology perspective provides a broader understanding of the function of farnesyl acetate in natural ecosystems and can inform its application in agriculture. researchgate.net

Q & A

Basic Research Questions

Q. How can the molecular structure of dodeca-2,6,10-trien-1-ol derivatives be confirmed experimentally?

  • Methodology : Use a combination of NMR spectroscopy (e.g., 1^1H and 13^13C NMR to confirm olefin geometry and methyl branching) and mass spectrometry (high-resolution MS for molecular weight validation). Infrared (IR) spectroscopy identifies hydroxyl (-OH) and ester functional groups. For stereochemical confirmation, X-ray crystallography or chiral column HPLC is recommended .
  • Example : In synthesizing (2E,6E,10E)-3,7,11-trimethyl-12-(prop-2-yn-1-yloxy)dodeca-2,6,10-trien-1-ol, 1^1H NMR peaks at δ 5.2–5.4 ppm confirm conjugated double bonds, while allylic protons appear at δ 2.0–2.2 ppm .

Q. What are the key steps in synthesizing dodeca-2,6,10-trien-1-ol derivatives with optimal yield?

  • Methodology :

  • Epoxidation/Oxidation : Use SeO₂ and tBuOOH for allylic hydroxylation, achieving ~33% yield after NaBH₄ reduction .
  • Protection/Deprotection : THP (tetrahydropyranyl) groups protect alcohols during synthesis; PPTs (pyridinium p-toluenesulfonate) in ethanol at 60°C removes THP with 82% efficiency .
  • Purification : Silica gel chromatography (gradient elution: 5–20% ethyl acetate/hexane) resolves isomers .

Q. How can acetic acid content be quantified in a mixture with dodeca-2,6,10-trien-1-ol?

  • Methodology : Titrate with 1.00 M NaOH using phenolphthalein (pH 8.2–10.0 endpoint). For higher precision, validate via HPLC with a C18 column (mobile phase: 0.1% H₃PO₄ in acetonitrile/water) or GC-MS after derivatization (e.g., BSTFA silylation) .
  • Pitfalls : Over-titration (deep magenta endpoint) increases error by ~13.6%; use three trials to average outliers .

Advanced Research Questions

Q. How can discrepancies in solubility data for dodeca-2,6,10-trien-1-ol be resolved (e.g., supercritical CO₂ vs. aqueous systems)?

  • Methodology :

  • Supercritical CO₂ : Measure solubility at varying pressures (10–30 MPa) and temperatures (40–60°C) using a high-pressure view cell. Farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol) shows 0.5–2.0 mg/g solubility under these conditions .
  • Aqueous Systems : Use dynamic light scattering (DLS) to assess micelle formation in buffered solutions (pH 5–8).
    • Validation : Cross-check with molecular dynamics simulations to model solute-solvent interactions .

Q. What experimental strategies mitigate stereochemical instability in dodeca-2,6,10-trien-1-ol derivatives?

  • Methodology :

  • Low-Temperature Synthesis : Perform reactions at 0°C to minimize thermal isomerization of double bonds .
  • Chiral Catalysts : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to isolate enantiomers.
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV tracking .

Q. How do conflicting reports on biological activity (e.g., antimicrobial vs. inert) arise, and how can they be addressed?

  • Root Cause : Variability in compound purity (e.g., residual THP or NaBH₄) or assay conditions (e.g., bacterial strain differences).
  • Resolution :

  • Reproducibility : Standardize testing per CLSI guidelines (e.g., broth microdilution for MIC values).
  • Controls : Include known antimicrobials (e.g., ampicillin) and solvent controls (DMSO/ethanol) .

Q. What advanced techniques validate the thermal stability of acetic acid-dodecatrienol mixtures?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >200°C indicates ester bond stability.
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points, glass transitions) .
    • Data Interpretation : Compare with NIST reference spectra (e.g., NIST Chemistry WebBook entry 1549108) .

Methodological Best Practices

  • Synthetic Optimization : Increase yields by optimizing catalyst loading (e.g., 0.3 equiv PPTs for deprotection) and reaction time (3 hrs at 60°C) .
  • Analytical Cross-Validation : Pair titration with LC-MS to detect side products (e.g., acetylated byproducts) .
  • Safety : Handle NaBH₄ and SeO₂ in fume hoods; use PPE for corrosive acetic acid .

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